molecular formula C21H24ClN7 B4483598 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4483598
M. Wt: 409.9 g/mol
InChI Key: GPIHVBJGUDOFKI-UHFFFAOYSA-N
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Description

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the triazine ring. The reaction conditions often involve the use of ethanol as a solvent and room temperature conditions for 24 hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a mixture of chloroform and ethanol as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperazine ring and a triazine ring, which imparts distinct biological activities

Properties

IUPAC Name

6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7/c1-15-5-2-3-8-18(15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-7-4-6-16(22)13-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIHVBJGUDOFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 4
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

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